3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
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Overview
Description
3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves the reaction of appropriate isocyanates with amines. One possible synthetic route could be:
Step 1: Preparation of the isocyanate intermediate by reacting tert-butyl isocyanate with furan-3-ylmethylamine.
Step 2: Reaction of the isocyanate intermediate with 2-methoxyethylamine to form the final urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters (temperature, pressure, solvent) is common to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the urea moiety may produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-tert-butylurea: Similar structure but lacks the furan and methoxyethyl groups.
1-(Furan-3-ylmethyl)-3-(2-methoxyethyl)urea: Similar structure but lacks the tert-butyl group.
3-(Tert-butyl)-1-(2-methoxyethyl)urea: Similar structure but lacks the furan ring.
Uniqueness
3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the furan ring, tert-butyl group, and methoxyethyl group can influence its reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
3-tert-butyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)14-12(16)15(6-8-17-4)9-11-5-7-18-10-11/h5,7,10H,6,8-9H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZMRTUMYODGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(CCOC)CC1=COC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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